
3-(Furan-2-carboxamido)-4-methyl-4,5-dihydrothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid is a complex organic compound that features a furan ring, a thiophene ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-furoyl chloride with 4-methyl-4,5-dihydro-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Esters and amides of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid.
Applications De Recherche Scientifique
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The furan and thiophene rings contribute to its ability to interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Furoyl)quinoline-2-carboxaldehyde: Another compound with a furan ring, used in protein labeling.
4-Methyl-2-thiophenecarboxylic acid: Shares the thiophene ring and carboxylic acid group.
Uniqueness
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid is unique due to the combination of its furan and thiophene rings, along with the presence of an amino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C11H11NO4S |
|---|---|
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
4-(furan-2-carbonylamino)-3-methyl-2,3-dihydrothiophene-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO4S/c1-6-5-17-9(11(14)15)8(6)12-10(13)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
FFSIAEFQXAWQSA-UHFFFAOYSA-N |
SMILES canonique |
CC1CSC(=C1NC(=O)C2=CC=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


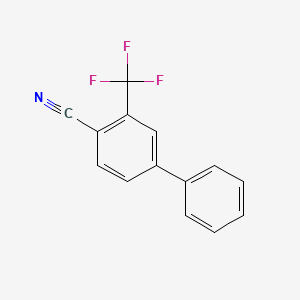
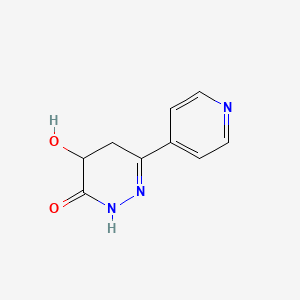


![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
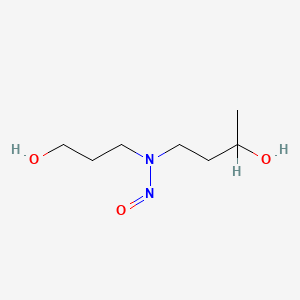
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
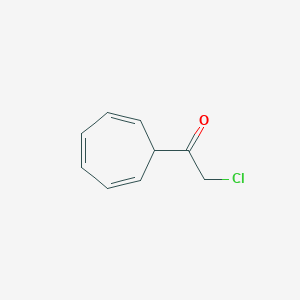
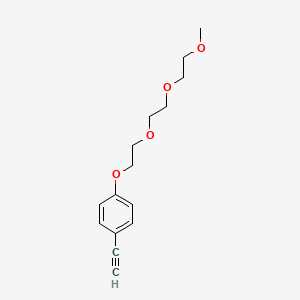
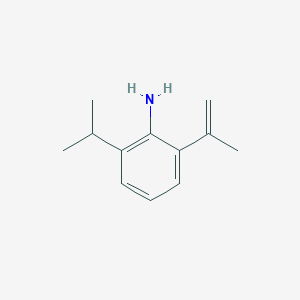
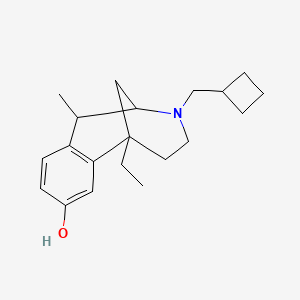
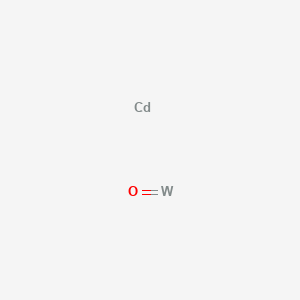
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)

